N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide
CAS No.: 920393-14-2
Cat. No.: VC5221973
Molecular Formula: C18H19FN2O3
Molecular Weight: 330.359
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 920393-14-2 |
---|---|
Molecular Formula | C18H19FN2O3 |
Molecular Weight | 330.359 |
IUPAC Name | N'-[(4-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Standard InChI | InChI=1S/C18H19FN2O3/c1-24-16-5-3-2-4-14(16)10-11-20-17(22)18(23)21-12-13-6-8-15(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23) |
Standard InChI Key | FPBLWZNKWVOALY-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Introduction
N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. It features an oxalamide functional group linked to two distinct aromatic moieties: a 4-fluorobenzyl group and a 2-methoxyphenethyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug development and biological research.
Synthesis of N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide
The synthesis of this compound typically involves several key steps, although specific details are not provided in the search results. Generally, oxalamide synthesis can involve reactions between appropriate amine precursors and oxalyl chloride or similar reagents.
Applications and Research Findings
N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide is investigated for its potential in medicinal chemistry, particularly in drug development. Its mechanism of action involves interactions with biological targets such as enzymes or receptors, which can modulate enzymatic activity and affect biochemical pathways. This compound may have therapeutic effects in treating diseases like cancer.
Biological Activity
While specific biological activity data for this compound is limited in the search results, oxalamides in general have shown potential in various biological applications, including anticancer and antimicrobial activities. The unique structure of N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide, with its fluorine and methoxy substitutions, could influence its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide | Fluorobenzyl and methoxyphenethyl groups | Investigated for medicinal chemistry applications |
N1-(2-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide | Methoxybenzyl and morpholinoethyl groups | Exhibits antimicrobial and anticancer properties |
N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide | Acetamidophenyl group | Explored for anticancer properties |
Future Research Directions
Future studies on N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide could focus on elucidating its precise mechanism of action and exploring its therapeutic potential in various diseases. Additionally, structural modifications could be investigated to enhance its efficacy and safety profile.
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